molecular formula C13H7BrO3 B13931382 7-Bromodibenzo[b,d]furan-2-carboxylic acid CAS No. 133953-25-0

7-Bromodibenzo[b,d]furan-2-carboxylic acid

Cat. No.: B13931382
CAS No.: 133953-25-0
M. Wt: 291.10 g/mol
InChI Key: UIJBHSXMJBVVLA-UHFFFAOYSA-N
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Description

7-Bromodibenzo[b,d]furan-2-carboxylic acid is an organic compound belonging to the class of dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. The bromine atom at the 7th position and the carboxylic acid group at the 2nd position make this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromodibenzo[b,d]furan-2-carboxylic acid typically involves the bromination of dibenzofuran followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and carboxylation steps .

Chemical Reactions Analysis

Types of Reactions

7-Bromodibenzo[b,d]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromodibenzo[b,d]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromodibenzo[b,d]furan-2-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromodibenzo[b,d]furan-2-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

133953-25-0

Molecular Formula

C13H7BrO3

Molecular Weight

291.10 g/mol

IUPAC Name

7-bromodibenzofuran-2-carboxylic acid

InChI

InChI=1S/C13H7BrO3/c14-8-2-3-9-10-5-7(13(15)16)1-4-11(10)17-12(9)6-8/h1-6H,(H,15,16)

InChI Key

UIJBHSXMJBVVLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

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